molecular formula C14H24N2O2 B14760747 (4R,4'R)-2,2'-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Cat. No.: B14760747
M. Wt: 252.35 g/mol
InChI Key: OGSKLBOZUUFPLY-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its two oxazole rings connected by an ethane bridge, with isopropyl groups attached to the 4-position of each oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Introduction of Isopropyl Groups: Isopropyl groups can be introduced via alkylation reactions using isopropyl halides.

    Formation of Ethane Bridge: The ethane bridge can be formed through coupling reactions, such as the use of ethane-1,1-diyl dihalides.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl groups or the oxazole rings.

    Reduction: Reduction reactions may target the oxazole rings, converting them to dihydrooxazoles.

    Substitution: Substitution reactions can occur at the isopropyl groups or the oxazole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction may produce dihydrooxazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It may be explored for its potential in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound may serve as a scaffold for the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It may be used in studies investigating the biological activity of oxazole derivatives.

Industry

    Polymer Chemistry: The compound may be used in the synthesis of polymers with unique properties.

    Agriculture: It may be explored for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole)
  • (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-ethyl-4,5-dihydrooxazole)

Uniqueness

(4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is unique due to the presence of isopropyl groups, which may impart specific steric and electronic properties. These properties can influence its reactivity, binding interactions, and overall performance in various applications.

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

(4R)-4-propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C14H24N2O2/c1-8(2)11-6-17-13(15-11)10(5)14-16-12(7-18-14)9(3)4/h8-12H,6-7H2,1-5H3/t11-,12-/m0/s1

InChI Key

OGSKLBOZUUFPLY-RYUDHWBXSA-N

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C(C)C2=N[C@@H](CO2)C(C)C

Canonical SMILES

CC(C)C1COC(=N1)C(C)C2=NC(CO2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.